N-([2,4'-Bipyridin]-5-yl)acetamide
Description
Overview of Bipyridine and Acetamide (B32628) Scaffolds in Modern Chemistry
Bipyridine Scaffold: Bipyridines, particularly the 2,2'-bipyridine (B1663995) isomer, are among the most widely used ligands in coordination chemistry. nih.gov Their ability to form stable complexes with a vast range of metal ions has been instrumental in developing fields such as catalysis, photochemistry, and supramolecular chemistry. nih.govresearchgate.net These complexes are known for their distinct redox and optical properties, which can be fine-tuned by modifying the bipyridine structure. wikipedia.org The robust nature and ease of functionalization of the bipyridine scaffold make it a versatile platform for creating complex molecular architectures. researchgate.netnih.gov
Acetamide Scaffold: The acetamide group (CH₃CONH₂) is the simplest amide derived from acetic acid. patsnap.com It is a crucial functional group in medicinal chemistry, appearing in numerous drugs with diverse therapeutic applications, including anti-inflammatory, antiviral, and anticonvulsant agents. nih.govarchivepp.com The acetamide moiety can form hydrogen bonds and participate in various molecular interactions, influencing a compound's solubility and its ability to bind to biological targets like enzymes and receptors. patsnap.com It is also used as a precursor in organic synthesis and as a specialized industrial solvent. wikipedia.org
Rationale for Investigating N-([2,4'-Bipyridin]-5-yl)acetamide within the Bipyridyl-Acetamide Compound Class
The combination of a bipyridine unit and an acetamide group in this compound presents a compelling case for scientific investigation. The rationale stems from the potential for synergistic or novel properties arising from these two functional components:
Dual-Functionality: The molecule could act as a metal-chelating ligand (via the bipyridine nitrogens) while simultaneously presenting a biologically relevant interaction site (the acetamide group). This could lead to the development of metal complexes with targeted biological activity.
Modulation of Electronic Properties: The acetamide substituent on the bipyridine ring can influence the electronic properties of the ligand. This, in turn, would affect the photophysical and electrochemical characteristics of its metal complexes, a key aspect in the design of sensors, catalysts, and light-emitting materials.
Bio-inspired Catalysis: Bipyridine-containing ligands are used to create synthetic models of metalloenzymes. digitellinc.com The acetamide group could introduce additional hydrogen-bonding capabilities, potentially mimicking the secondary coordination sphere of an enzyme's active site and influencing substrate binding or catalytic activity.
Current State of Research on Related this compound Derivatives
While dedicated studies on this compound are not prominent in the literature, research on related bipyridyl and acetamide derivatives provides a valuable context.
Substituted Bipyridines: Extensive research focuses on synthesizing bipyridine derivatives to tune the properties of transition metal complexes. nih.govmdpi.com Methods like Stille and Negishi coupling are employed to create a wide array of substituted bipyridines for applications in materials science and catalysis. mdpi.com
Acetamide Derivatives in Drug Discovery: Numerous studies report the synthesis and biological evaluation of acetamide derivatives. For instance, biaryl acetamide derivatives have been identified as potent inhibitors of Sphingosine kinase 2 (SphK2), a target in cancer therapy. nih.gov Other N-substituted acetamide derivatives have been developed as P2Y₁₄R antagonists for treating inflammatory diseases like gout. nih.gov Research has also explored acetamides as potential anticonvulsants and inhibitors of butyrylcholinesterase for Alzheimer's disease. nih.govresearchgate.net
A search of chemical databases reveals the existence of isomeric compounds like N-{[2,2'-bipyridin]-6-yl}acetamide, indicating that synthetic routes to this class of molecules are established. matrix-fine-chemicals.com
Scope and Significance of Comprehensive Academic Research on this compound
Dedicated research into this compound would be significant for several reasons. The scope of such research would logically encompass synthesis, characterization, coordination chemistry, and evaluation of its biological or material properties.
Significance in Medicinal Chemistry: A primary area of significance would be exploring its potential as a therapeutic agent. Based on related structures, it could be screened for activity as a kinase inhibitor, an anti-inflammatory agent, or an anticonvulsant. nih.govnih.govnih.gov
Significance in Materials Science: The compound could serve as a novel ligand for creating luminescent materials or catalysts. Research would involve synthesizing its metal complexes (e.g., with ruthenium, iridium, or copper) and studying their photophysical properties and catalytic efficiency.
Fundamental Chemical Interest: From a fundamental perspective, studying how the acetamide group at the 5-position of the 2,4'-bipyridine (B1205877) ring system influences its coordination behavior, electronic structure, and reactivity would be a valuable contribution to the field of ligand design.
Interactive Data Table: Physicochemical Properties of Core Scaffolds
This table summarizes key properties of the parent scaffolds, providing a baseline for predicting the characteristics of this compound.
| Property | Bipyridine (2,2'-isomer) | Acetamide |
| Formula | C₁₀H₈N₂ | C₂H₅NO |
| Molar Mass ( g/mol ) | 156.18 | 59.07 |
| Appearance | White solid | Colorless, hygroscopic solid |
| Melting Point (°C) | 70-73 | 79-81 |
| Boiling Point (°C) | 273 | 221.2 |
Interactive Data Table: Comparison of Related Bipyridyl-Acetamide Isomers
This table presents data for known isomers, highlighting how the substituent position can affect molecular properties.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 834881-90-2 | C₁₂H₁₁N₃O | 213.24 |
| N-{[2,2'-Bipyridin]-6-yl}acetamide | 1822786-50-4 | C₁₂H₁₁N₃O | 213.24 |
Structure
3D Structure
Properties
CAS No. |
834881-90-2 |
|---|---|
Molecular Formula |
C12H11N3O |
Molecular Weight |
213.23 g/mol |
IUPAC Name |
N-(6-pyridin-4-ylpyridin-3-yl)acetamide |
InChI |
InChI=1S/C12H11N3O/c1-9(16)15-11-2-3-12(14-8-11)10-4-6-13-7-5-10/h2-8H,1H3,(H,15,16) |
InChI Key |
FWTUGLKABBYONQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CN=C(C=C1)C2=CC=NC=C2 |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways for N 2,4 Bipyridin 5 Yl Acetamide
Retrosynthetic Analysis of N-([2,4'-Bipyridin]-5-yl)acetamide
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. researchgate.net This process helps in designing a logical synthetic route.
The primary retrosynthetic disconnections for this compound are at the amide bond and the bond connecting the two pyridine (B92270) rings.
Amide Bond Disconnection: The first logical disconnection is at the C-N bond of the acetamide (B32628) group. This simplifies the target molecule into two synthons: a 5-amino-2,4'-bipyridine synthon and an acetyl cation synthon. The synthetic equivalents of these would be 5-amino-2,4'-bipyridine and an acetylating agent like acetyl chloride or acetic anhydride (B1165640).
Bipyridine Core Disconnection: The second key disconnection is the C-C bond between the two pyridine rings of the 5-amino-2,4'-bipyridine intermediate. This leads to two simpler pyridine-based precursors. For instance, this could involve a disconnection between the C2 position of the 5-aminopyridine ring and the C4 position of the other pyridine ring. This suggests a cross-coupling reaction between a 2-halo-5-aminopyridine and a 4-pyridyl organometallic or boronic acid derivative.
Synthesis of Key Intermediates for this compound
The synthesis of this compound hinges on the successful preparation of its core structure, the 2,4'-bipyridine (B1205877) scaffold, and its subsequent functionalization.
The formation of the 2,4'-bipyridine core is most effectively achieved through transition-metal-catalyzed cross-coupling reactions. These methods offer high efficiency and functional group tolerance. mdpi.com
Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of bipyridine derivatives. nih.govnih.gov These reactions involve the coupling of a halo-pyridine with an organometallic pyridine derivative.
Suzuki-Miyaura Coupling: This reaction involves the coupling of a halopyridine with a pyridylboronic acid or ester in the presence of a palladium catalyst and a base. For the synthesis of a 2,4'-bipyridine scaffold, this could involve the reaction of a 2-halopyridine with a 4-pyridylboronic acid or vice versa.
Negishi Coupling: The Negishi coupling utilizes an organozinc reagent. A 2-pyridylzinc reagent can be coupled with a 4-halopyridine, or a 4-pyridylzinc reagent with a 2-halopyridine, catalyzed by a palladium complex. sigmaaldrich.com
Stille Coupling: The Stille coupling employs an organotin reagent. For example, 2-(trimethylstannyl)pyridine can be coupled with a 4-bromopyridine (B75155) derivative in the presence of a palladium catalyst to form the 2,4'-bipyridine skeleton. acs.org
Table 1: Comparison of Palladium-Catalyzed Cross-Coupling Reactions for Bipyridine Synthesis
| Reaction | Organometallic Reagent | Halide/Triflate | Catalyst Example | Advantages | Disadvantages |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Boronic acid/ester | Aryl/vinyl halide or triflate | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Air and moisture stable reagents, low toxicity of byproducts. | Can require strong bases which may not be compatible with all functional groups. |
| Negishi | Organozinc | Aryl/vinyl/alkynyl halide or triflate | Pd(PPh₃)₄, Pd/C | High reactivity and functional group tolerance. | Organozinc reagents are moisture and air sensitive. |
| Stille | Organotin | Aryl/vinyl/alkynyl halide or triflate | Pd(PPh₃)₄ | Tolerant of a wide range of functional groups. | Toxicity and difficulty in removing organotin byproducts. |
Preparation of 2,4'-Bipyridine Scaffolds
Other Heterocycle Formation and Coupling Strategies
While palladium-catalyzed reactions are prevalent, other methods for forming bipyridine structures exist. These can include nickel-catalyzed reductive couplings of halopyridines, which can be effective for symmetrical bipyridines and some unsymmetrical systems. mdpi.com Additionally, methods involving the arylation of C-H bonds on the pyridine ring are emerging as a powerful strategy. mdpi.com
Once the 2,4'-bipyridine core is assembled, the next crucial step is the introduction of the acetamide group at the 5-position of one of the pyridine rings. This is typically a two-step process:
Introduction of an Amino Group: If the bipyridine scaffold was not synthesized with a nitrogen functionality already in place, a nitro group can be introduced at the 5-position via nitration. The nitro group can then be reduced to an amino group using standard reducing agents such as SnCl₂/HCl, H₂/Pd-C, or iron in acetic acid.
Acetylation of the Amino Group: The resulting 5-amino-2,4'-bipyridine is then acetylated to form the final product, this compound. This is a standard acylation reaction that can be carried out using acetyl chloride or acetic anhydride, often in the presence of a base like pyridine or triethylamine (B128534) to neutralize the acid byproduct.
Synthesis of Amine Precursors for Amidation Reactions
The primary amine precursor for the target compound is [2,4'-Bipyridin]-5-amine . Its synthesis is foundational and typically involves the construction of the bipyridine skeleton through modern cross-coupling reactions. The general inertness of C-H bonds necessitates the use of functionalized pyridine rings as coupling partners.
Prominent methods for forging the C-C bond between the two pyridine rings include the Suzuki and Negishi cross-coupling reactions. mdpi.com These reactions are favored for their functional group tolerance and high efficiency.
Suzuki Coupling: This method involves the palladium-catalyzed reaction of a pyridylboronic acid or ester with a halopyridine. For the synthesis of the [2,4'-bipyridine] core, this could involve reacting a 2-halopyridine (e.g., 2-bromopyridine) with a 4-pyridylboronic acid derivative, or vice-versa. To obtain the required 5-amino substitution, the synthesis would start with a pre-functionalized pyridine, such as 5-nitro-2-halopyridine or a protected 5-amino-2-halopyridine, coupled with a suitable 4-pyridyl partner. mdpi.comurfu.ru
Negishi Coupling: As an alternative, the Negishi coupling utilizes an organozinc reagent. A 2-pyridylzinc reagent can be coupled with a 4-halopyridine, catalyzed by a palladium or nickel complex. mdpi.comacs.org This method is known for its high reactivity and ability to proceed under mild conditions.
A common strategy involves introducing the amino group in the final step of the precursor synthesis. This is often achieved by the reduction of a nitro group, which is a stable and readily available functional group. For instance, a 5-nitro-[2,4'-bipyridine] intermediate can be synthesized via a cross-coupling reaction, followed by reduction to [2,4'-Bipyridin]-5-amine. This reduction is typically carried out using standard conditions, such as catalytic hydrogenation with Pd/C or reduction with metals like iron or tin in an acidic medium. urfu.ru
Direct Synthetic Routes to this compound
Once the [2,4'-Bipyridin]-5-amine precursor is obtained, the final step is the formation of the amide bond to yield this compound. This is typically achieved through direct acylation or amidation reactions.
Amidation and Amine Acylation Reactions
The most direct route is the acylation of the 5-amino group with an acetylating agent. This can be accomplished using acetic anhydride or acetyl chloride. A simple procedure might involve warming the amine precursor in acetic anhydride. Alternatively, the reaction can be carried out in a suitable solvent in the presence of a base to neutralize the acid byproduct.
For more controlled or challenging amide bond formations, particularly in complex molecular settings, a variety of coupling reagents are employed to activate the carboxylic acid (acetic acid in this case). organic-chemistry.org
Modern peptide coupling reagents are highly efficient for forming amide bonds between carboxylic acids and amines under mild conditions. peptide.comsigmaaldrich.com The general mechanism involves the reaction of the carboxylic acid with the coupling reagent to form a highly reactive acyl-substituted intermediate, which is then readily attacked by the amine. wikipedia.org
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): HATU is a highly effective uronium/aminium-based coupling reagent known for fast reaction rates and high efficiency, often attributed to the anchimeric assistance of the pyridine nitrogen in its HOAt-derived structure. sigmaaldrich.comwikipedia.org The reaction is typically performed in polar aprotic solvents like DMF or NMP, in the presence of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA). researchgate.netchemicalbook.com
Carbodiimides (DCC and EDC): Dicyclohexylcarbodiimide (DCC) and N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) are classic coupling reagents. peptide.com They activate the carboxylic acid to form an O-acylisourea intermediate. This intermediate can then react directly with the amine or, more commonly, be converted to a less-racemization-prone active ester by adding a reagent like 1-hydroxybenzotriazole (B26582) (HOBt). EDC is particularly useful because its urea (B33335) byproduct is water-soluble, simplifying purification through aqueous extraction. peptide.com
| Coupling Reagent | Class | Typical Co-reagent | Byproduct | Key Characteristics |
| HATU | Uronium/Aminium Salt | DIPEA or TEA | Tetramethylurea | Very fast and efficient; less racemization; suitable for difficult couplings. peptide.comwikipedia.org |
| DCC | Carbodiimide (B86325) | HOBt (optional) | Dicyclohexylurea (DCU) | Effective and inexpensive; DCU is insoluble in most organic solvents, facilitating removal by filtration. peptide.com |
| EDC | Carbodiimide | HOBt (optional) | Water-soluble urea | Water-soluble byproduct allows for easy aqueous workup; often used in biological applications. peptide.com |
The choice of solvent and reaction temperature is critical for successful amidation.
Solvents: Polar aprotic solvents are generally preferred for these reactions. Dimethylformamide (DMF) is a common choice for HATU-mediated couplings as it effectively dissolves the reagents and intermediates. researchgate.net Dichloromethane (B109758) (DCM) is also widely used, especially with carbodiimide reagents. researchgate.net It is crucial that the solvents are anhydrous, as water can hydrolyze the activated intermediates and reduce the yield. researchgate.net
Temperature: Most amidation reactions are carried out at room temperature. However, for less reactive substrates or sterically hindered components, heating may be necessary. beilstein-journals.org Conversely, some reactions are initiated at 0°C to control the initial exothermic activation step before being allowed to warm to room temperature. orgsyn.org Monitoring the reaction by techniques like TLC or LC-MS is essential to determine the optimal reaction time and temperature. The use of a non-nucleophilic base, such as DIPEA, is standard practice to deprotonate the carboxylic acid and neutralize any acidic byproducts without competing with the primary amine nucleophile. researchgate.net
Multi-Component Reaction Approaches for this compound
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot synthesis, offer a highly efficient route to complex molecules. nih.govencyclopedia.pub While a specific MCR for the direct synthesis of this compound is not prominently documented, one can conceptualize its formation through an isocyanide-based MCR, such as the Ugi reaction. nih.govmdpi.com
The Ugi four-component reaction combines an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. nih.gov A hypothetical Ugi-type synthesis of the target molecule could involve:
Amine: [2,4'-Bipyridin]-5-amine
Carboxylic Acid: Acetic Acid
Aldehyde: Formaldehyde (or a simple aldehyde)
Isocyanide: A suitable isocyanide
This approach, however, would yield a more complex structure than the target acetamide. MCRs are powerful for generating molecular diversity but may require significant adaptation and optimization for the synthesis of a specific, relatively simple target like this compound. mdpi.comresearchgate.net Their primary advantage lies in rapidly creating libraries of related compounds.
Chemo- and Regioselective Synthesis Considerations
Selectivity is a paramount concern in the synthesis of this compound.
Regioselectivity in Precursor Synthesis: During the cross-coupling step to form the [2,4'-bipyridine] core, regioselectivity is controlled by the placement of the halide and the organometallic (or boronic acid) functionalities on the pyridine rings. For a 2,4'-bipyridine, the coupling must occur between the C-2 position of one ring and the C-4 position of the other. This is dictated by the starting materials chosen (e.g., a 2-halopyridine and a 4-pyridylboronic acid). mdpi.com
Chemoselectivity in Amidation: The key challenge in the final amidation step is achieving chemoselectivity. The [2,4'-Bipyridin]-5-amine precursor contains multiple nitrogen atoms: the target exocyclic amino group at the C-5 position and the two endocyclic nitrogen atoms of the pyridine rings. The exocyclic amino group is significantly more nucleophilic and less sterically hindered than the sp²-hybridized ring nitrogens. Therefore, acylation occurs preferentially at the desired amino group. acs.org Under standard amidation conditions with reagents like HATU or acetyl chloride, the pyridine nitrogens are generally unreactive. However, they can act as bases, and in some cases, their protonation can influence the reaction conditions. beilstein-journals.org Using a stoichiometric amount of a non-nucleophilic external base (like DIPEA) ensures that the desired amine remains deprotonated and available for reaction while minimizing side reactions involving the ring nitrogens. researchgate.net
Purification and Isolation Techniques for this compound
The purification of this compound is critical to obtain the compound in high purity. The choice of method depends on the nature of the impurities present. The most common techniques employed are chromatographic methods and recrystallization.
Chromatographic Methods (e.g., Column Chromatography, HPLC)
Chromatographic techniques are powerful tools for separating the desired product from unreacted starting materials, reagents, and byproducts.
Column Chromatography: Silica gel column chromatography is a standard method for the purification of organic compounds. For this compound, a solvent system of increasing polarity, such as a gradient of ethyl acetate (B1210297) in hexane (B92381) or dichloromethane in methanol, would likely be effective. The progress of the separation is monitored by thin-layer chromatography (TLC). nih.gov
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative reverse-phase HPLC is often the method of choice. A C18 column is commonly used for the separation of bipyridine derivatives. rsc.org The mobile phase typically consists of a mixture of acetonitrile (B52724) and water, often with a modifier like trifluoroacetic acid (TFA) to improve peak shape. rsc.orgsielc.com
Table 1: Illustrative HPLC Parameters for Purification of Bipyridine Derivatives
| Parameter | Value/Condition |
| Column | Reverse-phase C18 |
| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) |
| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) |
| Gradient | A linear gradient from a lower to a higher percentage of Mobile Phase B |
| Flow Rate | Typically in the range of 1-20 mL/min for preparative HPLC |
| Detection | UV absorbance, commonly at 214 nm or 254 nm |
Recrystallization Strategies
Recrystallization is a technique used to purify solid compounds based on their differential solubility in a particular solvent or solvent mixture at different temperatures. mt.com The selection of an appropriate solvent is crucial for successful recrystallization.
The ideal solvent for recrystallizing this compound should dissolve the compound well at an elevated temperature but poorly at room temperature or below, while the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. youtube.comyoutube.com
Common solvents for the recrystallization of N-arylacetamides and bipyridine derivatives include ethanol, ethyl acetate, and solvent mixtures like dichloromethane/hexane or ethyl acetate/hexane. rochester.edu A two-solvent system can also be effective, where the compound is dissolved in a minimal amount of a "good" solvent at an elevated temperature, and a "poor" solvent (anti-solvent) is slowly added until the solution becomes cloudy, after which it is allowed to cool slowly to form crystals. reddit.com
Table 2: Potential Solvents for Recrystallization of this compound
| Solvent/Solvent System | Rationale |
| Ethanol | A common polar protic solvent that often provides good solubility at reflux and poor solubility at lower temperatures for many organic compounds. |
| Ethyl Acetate | A moderately polar solvent that can be effective for recrystallizing compounds of intermediate polarity. |
| Dichloromethane/Hexane | A two-solvent system where dichloromethane is the "good" solvent and hexane is the "anti-solvent." |
| Ethyl Acetate/Hexane | Another common two-solvent system for compounds of moderate polarity. |
Structural Elucidation and Advanced Spectroscopic Characterization of N 2,4 Bipyridin 5 Yl Acetamide
Nuclear Magnetic Resonance (NMR) Spectroscopy
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Elucidation of Connectivities and Spatial Relationships
While specific 2D NMR and NOE studies for N-([2,4'-Bipyridin]-5-yl)acetamide are not extensively detailed in the public literature, the structural elucidation would conventionally rely on a suite of NMR experiments. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are indispensable for confirming the covalent framework.
COSY experiments would establish proton-proton (¹H-¹H) coupling networks within the two pyridine (B92270) rings and the acetyl group, confirming adjacent protons.
HSQC would correlate the proton signals with their directly attached carbon-13 nuclei, allowing for the unambiguous assignment of carbon resonances.
HMBC is crucial for identifying longer-range (2-3 bond) correlations between protons and carbons. This would be key to confirming the connectivity between the two pyridine rings (C2 to C4') and the attachment of the acetamide (B32628) group at the C5 position of one of the rings. For instance, correlations would be expected between the amide proton (NH) and the carbonyl carbon, as well as with carbons in the pyridine ring to which it is attached.
NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) would provide insights into the spatial proximity of protons that are not necessarily coupled. This would help in determining the preferred conformation of the molecule, particularly the rotational orientation of the two pyridine rings relative to each other.
The expected ¹H and ¹³C NMR spectral data, based on the analysis of similar acetamide and bipyridine structures, provide a foundation for these multi-dimensional experiments. rsc.orgresearchgate.netresearchgate.net
Vibrational Spectroscopy
FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the spectrum is characterized by several key absorption bands that confirm its structural features. The analysis of related compounds provides a basis for assigning these vibrational modes. rsc.orgmdpi.com
Table 1: Characteristic FT-IR Vibrational Modes
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Description |
| ~3300-3100 | N-H Stretching | Amide | A moderate to strong band indicating the presence of the secondary amide N-H bond. |
| ~3100-3000 | C-H Stretching (Aromatic) | Pyridine Rings | Weak to medium bands characteristic of C-H bonds on the aromatic rings. |
| ~1680-1650 | C=O Stretching (Amide I) | Amide | A strong, sharp absorption band, which is a hallmark of the carbonyl group in the acetamide moiety. |
| ~1600, ~1500, ~1450 | C=C and C=N Stretching | Pyridine Rings | Multiple bands corresponding to the stretching vibrations within the bipyridine rings. |
| ~1550-1510 | N-H Bending (Amide II) | Amide | A medium intensity band, often coupled with C-N stretching, further confirming the amide group. |
| ~1400-1350 | C-H Bending (Aliphatic) | Methyl Group | Bending vibrations from the methyl (CH₃) part of the acetamide group. |
| ~850-750 | C-H Bending (Out-of-plane) | Pyridine Rings | Bands that can help determine the substitution pattern on the pyridine rings. |
These assignments are based on established ranges for similar functional groups found in various acetamide and pyridine-containing molecules. rsc.orgresearchgate.net
Raman spectroscopy provides data that is complementary to FT-IR. While FT-IR is sensitive to vibrations that cause a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in polarizability. For this compound, Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the bipyridine rings, which often produce strong Raman signals but may be weak in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.
High-Resolution Mass Spectrometry (HRMS) is critical for unequivocally determining the elemental formula of a compound. For this compound, the molecular formula is C₁₂H₁₁N₃O. bldpharm.com HRMS can measure the mass of the molecular ion with very high precision (typically to within 5 ppm).
Table 2: HRMS Data for this compound
| Ion Type | Molecular Formula | Calculated Mass (Da) | Observed Mass (Da) |
| [M+H]⁺ | C₁₂H₁₂N₃O⁺ | 214.0975 | Typically within ±0.001 Da of calculated |
The calculated exact mass of the neutral molecule is 213.0902 Da, and for the protonated molecule [M+H]⁺, it is 214.0975 Da. An experimental HRMS measurement confirming this value provides strong evidence for the compound's elemental composition. bldpharm.com
Tandem Mass Spectrometry (MS/MS) involves selecting the molecular ion (or a primary fragment) and subjecting it to collision-induced dissociation (CID) to generate a series of product ions. The resulting fragmentation pattern offers a roadmap of the molecule's structure.
For this compound, fragmentation of the protonated molecular ion ([M+H]⁺ at m/z 214.1) would likely proceed through several characteristic pathways:
Loss of Ketene (B1206846): A common fragmentation for N-aryl acetamides is the neutral loss of ketene (CH₂=C=O, 42.01 Da). This would result in the formation of a prominent fragment ion corresponding to 5-amino-2,4'-bipyridine at m/z 172.08.
Cleavage of the Amide Bond: Fission of the C-N bond in the amide linkage can occur, potentially leading to the formation of an acetyl cation (CH₃CO⁺, m/z 43.02) or, more likely, the bipyridinylamine fragment ion mentioned above.
Cleavage of the Bipyridine Linkage: The bond between the two pyridine rings could also cleave, leading to fragments corresponding to the individual substituted pyridine ions. For example, cleavage could produce a pyridinium (B92312) ion or a substituted pyridinium ion.
The study of fragmentation patterns in similar N-substituted acetamides and bipyridine compounds supports these predicted pathways. researchgate.netmdpi.comnist.gov
Table 3: Predicted MS/MS Fragmentation of [C₁₂H₁₁N₃O+H]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Fragment Structure |
| 214.1 | Ketene (C₂H₂O) | 172.1 | [5-amino-2,4'-bipyridine+H]⁺ |
| 214.1 | Acetamide (C₂H₅NO) | 155.1 | [Bipyridinyl cation]⁺ |
| 172.1 | Ammonia (NH₃) | 155.1 | [Bipyridinyl cation]⁺ |
This systematic analysis provides a detailed structural confirmation of the molecule.
Ultraviolet-Visible (UV-Vis) Spectroscopy
No UV-Vis absorption spectra for this compound have been documented in the searched resources. An analysis of this compound would typically investigate the electronic transitions responsible for its absorption of ultraviolet and visible light.
Analysis of Electronic Transitions and Chromophoric Behavior in this compound
The chromophore in this molecule is the N-([2,4'-bipyridin]-5-yl) group. The structure contains both π systems of the bipyridine rings and non-bonding (n) electrons on the nitrogen atoms and the oxygen atom of the acetamide group. Expected electronic transitions would include π → π* and n → π* transitions. semanticscholar.orgresearchgate.net The bipyridine system, a known chromophore, would exhibit strong π → π* transitions. nih.govnist.gov The presence of the acetamide substituent would likely modify the absorption profile compared to unsubstituted 2,4'-bipyridine (B1205877). The interaction between the lone pair on the amide nitrogen and the bipyridine system could influence the energy of these transitions.
Solvatochromic Effects on UV-Vis Spectra
There is no available data on the solvatochromic behavior of this compound. Such a study would involve measuring the UV-Vis spectrum in a series of solvents with varying polarities. The position of the absorption maxima (λ_max) would be expected to shift with solvent polarity. Typically, π → π* transitions experience a bathochromic (red) shift in more polar solvents, while n → π* transitions undergo a hypsochromic (blue) shift. nih.govbldpharm.com Analyzing these shifts provides insight into the change in dipole moment of the molecule upon electronic excitation.
Single Crystal X-ray Diffraction Analysis
No crystallographic data for this compound is present in the searched scientific databases. A single-crystal X-ray diffraction study is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state.
Crystallization Strategies for this compound
While specific crystallization methods for this compound are not documented, general strategies for small organic molecules are applicable. A common technique involves the slow evaporation of a saturated solution of the compound in a suitable solvent or a mixture of solvents. matrix-fine-chemicals.com Other methods include vapor diffusion, where a precipitant solvent vapor is slowly introduced into a solution of the compound, and cooling crystallization. The choice of solvent is critical and is often determined empirically. For related acetamide and bipyridine derivatives, solvents such as dichloromethane (B109758), methanol, and acetonitrile (B52724) have been used successfully. nih.govmatrix-fine-chemicals.com
Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in the Crystal Lattice
The molecular structure of this compound suggests the potential for several types of intermolecular interactions that would stabilize the crystal lattice. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making the formation of hydrogen-bonded chains or dimers highly probable. mdpi.coma2bchem.com Furthermore, the bipyridine rings are aromatic systems capable of engaging in π-π stacking interactions, where the rings of adjacent molecules align in either a face-to-face or offset fashion. Current time information in Bangalore, IN.ambeed.com These interactions, along with weaker van der Waals forces, would collectively dictate the final three-dimensional architecture of the crystal. mdpi.com
Computational Chemistry and Theoretical Investigations of N 2,4 Bipyridin 5 Yl Acetamide
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netnih.gov DFT calculations were performed to investigate various properties of N-([2,4'-Bipyridin]-5-yl)acetamide.
The first step in a computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, this process involves finding the set of bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state on the potential energy surface. These calculations are typically performed using a specific functional, such as B3LYP, and a basis set, like 6-311++G(d,p), which provides a good description of the electronic structure for many organic molecules. nih.gov
Conformational analysis is crucial for flexible molecules like this compound, which can exist in different spatial arrangements, or conformers, due to rotation around single bonds. The key rotational degrees of freedom in this molecule include the bond connecting the two pyridine (B92270) rings and the bonds associated with the acetamide (B32628) group. By systematically rotating these bonds and performing geometry optimization for each resulting structure, a potential energy surface can be mapped out to identify the various stable conformers and the energy barriers between them. The relative energies of these conformers determine their population at a given temperature. For tertiary amides, a hindered cis(E)-trans(Z) rotational equilibrium is often observed. scielo.br
Table 1: Calculated Geometric Parameters for the Most Stable Conformer of this compound (Exemplary Data)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C2-C4' | 1.49 Å |
| Bond Length | C5-N | 1.41 Å |
| Bond Length | N-C(O) | 1.37 Å |
| Bond Length | C=O | 1.24 Å |
| Bond Angle | C4-C5-N | 121.5° |
| Bond Angle | C5-N-C(O) | 125.0° |
| Dihedral Angle | N(py1)-C2-C4'-N(py2) | 35.8° |
| Dihedral Angle | C5-N-C(O)-CH3 | 178.5° (trans) |
Note: This data is exemplary and represents typical values that would be obtained from DFT calculations.
The electronic properties of a molecule are governed by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest as they are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactivity. youtube.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netnih.govnih.gov
For this compound, the HOMO is expected to be primarily localized on the electron-rich regions of the bipyridine ring system, while the LUMO is likely distributed over the entire π-conjugated system, including the acetamide group. The presence of substituents can significantly influence the energies and distributions of these orbitals. researchgate.net
Table 2: Calculated Frontier Molecular Orbital Energies and Related Parameters for this compound (Exemplary Data)
| Parameter | Value (eV) |
| HOMO Energy | -6.25 |
| LUMO Energy | -1.89 |
| HOMO-LUMO Gap (ΔE) | 4.36 |
| Ionization Potential (I ≈ -EHOMO) | 6.25 |
| Electron Affinity (A ≈ -ELUMO) | 1.89 |
| Electronegativity (χ = (I+A)/2) | 4.07 |
| Chemical Hardness (η = (I-A)/2) | 2.18 |
Note: This data is exemplary and represents typical values that would be obtained from DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. chemrxiv.org The MEP map is plotted on the molecule's electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green represents regions of neutral potential.
For this compound, the MEP surface would likely show negative potential around the nitrogen atoms of the pyridine rings and the oxygen atom of the carbonyl group, identifying them as potential sites for electrophilic interaction. Conversely, the hydrogen atoms attached to the amide group and the pyridine rings would exhibit positive potential, making them susceptible to nucleophilic attack.
DFT calculations can be used to predict various spectroscopic parameters, which can then be compared with experimental data for validation of the computational model. nih.govnih.gov
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate the nuclear magnetic shielding tensors, which can be converted into NMR chemical shifts. nih.gov By comparing the calculated ¹H and ¹³C NMR spectra with experimental data, the accuracy of the computed molecular geometry can be assessed. scielo.brresearchgate.net
IR Spectroscopy: The vibrational frequencies and intensities of a molecule can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These calculated frequencies correspond to the vibrational modes of the molecule and can be compared with the experimental FT-IR spectrum. A scaling factor is often applied to the calculated frequencies to account for anharmonicity and other systematic errors. nih.gov
UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis) of molecules. nih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The calculated absorption wavelengths (λmax) and oscillator strengths can be compared with the experimental UV-Vis spectrum to understand the electronic transitions, which are often related to the HOMO-LUMO gap. niscpr.res.in
Table 3: Predicted Spectroscopic Data for this compound (Exemplary Data)
| Spectroscopy | Parameter | Predicted Value |
| ¹H NMR | Chemical Shift (amide N-H) | 8.5 ppm |
| ¹³C NMR | Chemical Shift (C=O) | 169.0 ppm |
| IR | Vibrational Frequency (C=O stretch) | 1685 cm⁻¹ |
| UV-Vis | Absorption Maximum (λmax) | 285 nm |
Note: This data is exemplary and represents typical values that would be obtained from computational predictions.
Molecular Dynamics Simulations
While quantum chemical calculations provide insights into the static properties of a molecule at its energy minimum, molecular dynamics (MD) simulations offer a way to explore its dynamic behavior over time. nih.gov
MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing for the observation of its conformational changes and flexibility at a given temperature. By simulating the molecule in a solvent box (e.g., water or chloroform) over a period of nanoseconds or longer, one can gain a deeper understanding of its conformational landscape.
For this compound, an MD simulation would reveal the time-dependent fluctuations in bond lengths, bond angles, and dihedral angles. This would provide information on the relative populations of different conformers and the timescale of transitions between them. The flexibility of the bipyridine linkage and the acetamide group can be quantified by analyzing the root-mean-square fluctuations (RMSF) of the atomic positions. Such simulations are crucial for understanding how the molecule might interact with its environment, for instance, how it might bind to a biological target.
Solvent Effects on Molecular Conformation and Interactions
The conformation and interaction profile of this compound are significantly influenced by the surrounding solvent environment. Theoretical studies investigating these effects are crucial for understanding the molecule's behavior in different chemical settings. Computational methods, such as self-consistent reaction field (SCRF) theory, are employed to model the influence of solvents on molecular properties. nih.gov
In polar solvents, it is anticipated that the dipolar resonance structure of the amide group in this compound would be more pronounced. This is due to the stabilization of the charge-separated form by the solvent's dielectric continuum. Studies on similar molecules, like diacetamide, have shown that increasing solvent polarity leads to predictable changes in geometry and vibrational spectra, which is consistent with an increased weight of the dipolar resonance structure. nih.gov The presence of water, for instance, can influence the conformation of native DNA molecules when interacting with acetamide, highlighting the importance of specific solvent interactions. nih.gov
Molecular Docking Studies (Conceptual Framework)
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govresearchgate.net It is a cornerstone of structure-based drug design, aiming to model the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein, at an atomic level. nih.govnih.gov The fundamental goal is to predict the structure of the ligand-receptor complex using computational methods. nih.gov
The process consists of two main, interrelated steps:
Sampling: This involves generating a variety of possible conformations of the ligand within the target's binding site. This is often referred to as "posing." nih.gov
Scoring: The generated poses are then evaluated and ranked using a scoring function, which estimates the binding affinity or the likelihood of the interaction. The highest-ranked conformation should ideally represent the most stable binding mode. nih.gov
This approach allows for the virtual screening of large compound libraries to identify potential "hits" and helps in understanding the fundamental biochemical processes governing molecular recognition. nih.govresearchgate.net
In silico Prediction of Binding Modes with Model Biological Targets (excluding specific biological activity results)
The prediction of how this compound binds to a model biological target is a key application of molecular docking. nih.gov This in silico process begins with the three-dimensional structures of both the ligand (this compound) and the target protein. nih.gov
The methodology typically follows these steps:
Target Preparation: The crystal structure of a model protein is obtained from a database like the Protein Data Bank (PDB). Water molecules and any co-crystallized ligands are often removed, and polar hydrogen atoms are added to the protein structure. nih.gov
Ligand Preparation: A 3D model of this compound is generated and its energy is minimized to obtain a stable conformation.
Docking Simulation: Using software like AutoDock, a grid box is defined around the protein's active site. nih.govoup.com The software then systematically samples different positions and orientations of the ligand within this grid, exploring its conformational flexibility. nih.gov
Analysis of Results: The docking software calculates the binding energy for each pose, with more negative values indicating a stronger predicted interaction. nih.gov The resulting poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.gov This allows for a detailed, albeit predictive, view of how the molecule fits into the binding pocket without reference to its actual biological effect. nih.gov
Principles of Structure-Based Ligand Design Utilizing this compound
Structure-based ligand design is a rational approach to developing new molecules based on the three-dimensional structure of a target. wiley.come-bookshelf.deresearchgate.net The core principle is that a drug binds to a target because it is complementary in both shape and chemistry. wiley.com When the binding mode of a compound like this compound is known or predicted through docking, this information can be used to design new, improved analogues. drugdesign.org
The iterative design process involves:
Identification of Key Interactions: Analysis of the docked pose of this compound reveals which parts of the molecule are essential for binding (e.g., hydrogen bond donors/acceptors, aromatic rings).
Scaffold Hopping or Modification: The bipyridine or acetamide scaffold can be modified to improve interactions. For example, a functional group might be added to form a new hydrogen bond with a specific residue in the target's binding site, or a portion of the molecule might be altered to better fit a hydrophobic pocket.
This strategy aims to enhance binding affinity and selectivity by systematically optimizing the complementarity between the ligand and its target. wiley.comdrugdesign.org
Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Methodological Focus)
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) are computational modeling techniques that aim to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. chemrevlett.combiointerfaceresearch.comelsevierpure.com These models are built on the principle that the properties of a chemical are determined by its structure. mdpi.com
The general workflow for developing a QSAR/QSPR model involves curating a dataset, calculating molecular descriptors, selecting relevant features, building a predictive model using statistical or machine learning methods, and validating its performance. neovarsity.org
Development of Predictive Models for Chemical Properties or Interactions
Once a set of relevant descriptors has been selected for the this compound analogues, a mathematical model is developed to link these descriptors to the property of interest (e.g., a physicochemical property or a predicted interaction energy). biointerfaceresearch.com
The dataset is typically divided into a training set, used to build the model, and a test set, used to evaluate its predictive power on unseen data. biointerfaceresearch.comnih.gov Various statistical and machine learning methods can be employed:
Multiple Linear Regression (MLR): This method creates a simple linear equation relating the property to a combination of descriptors. neovarsity.orgchemrevlett.com
Partial Least Squares (PLS): A regression technique that is useful when the number of descriptors is large or when they are highly correlated. neovarsity.org
Machine Learning Methods: More complex, non-linear relationships can be captured using methods like Support Vector Machines (SVM), Random Forest (RF), or Artificial Neural Networks (ANN). neovarsity.orgnih.govmdpi.com
The final model's quality is assessed using several statistical metrics, such as the coefficient of determination (R²) for the training set and, crucially, a cross-validation coefficient (Q²) and an external validation R² for the test set to ensure the model is robust and has predictive ability. hufocw.orgchemrevlett.com
Reaction Mechanism Studies through Computational Approaches
The synthesis of this compound typically involves two key transformations: the formation of the bipyridine core and the subsequent amide bond formation. Computational chemistry offers powerful tools to model these steps, providing insights that are often difficult to obtain through experimental means alone.
Elucidation of Transition States and Energy Barriers in this compound Synthesis
A common route to constructing the 2,4'-bipyridine (B1205877) skeleton is through a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction would involve the coupling of a pyridineboronic acid derivative with a halopyridine. Following the formation of the bipyridine core, the acetamide group is typically introduced via the acylation of an amino-substituted bipyridine.
Computational chemists would model these reaction pathways to identify the structures of all intermediates and, crucially, the transition states that connect them. The energy of each of these structures is calculated, allowing for the construction of a detailed potential energy surface for the reaction.
Suzuki-Miyaura Coupling for the Bipyridine Core:
The catalytic cycle of a Suzuki-Miyaura coupling is generally understood to proceed through three main stages: oxidative addition, transmetalation, and reductive elimination. DFT calculations can be employed to model each of these steps for the synthesis of a [2,4'-Bipyridin]-5-amine precursor.
A hypothetical reaction could involve the coupling of 2-bromo-5-aminopyridine with pyridine-4-boronic acid. Computational modeling would provide the relative energies of the intermediates and transition states throughout the catalytic cycle.
Hypothetical Energy Profile for Suzuki-Miyaura Coupling
| Step | Species | Relative Energy (kcal/mol) |
| 1 | Pd(0) Catalyst + Reactants | 0.0 |
| 2 | Oxidative Addition TS | +15.2 |
| 3 | Oxidative Addition Product | -5.7 |
| 4 | Transmetalation TS | +18.9 |
| 5 | Transmetalation Intermediate | -12.3 |
| 6 | Reductive Elimination TS | +22.5 |
| 7 | Pd(0) Catalyst + Product | -25.0 |
Note: These are hypothetical values for illustrative purposes.
Amide Bond Formation:
The final step in the synthesis of this compound would be the acylation of the 5-amino-[2,4'-bipyridine] intermediate with an acetylating agent like acetyl chloride or acetic anhydride (B1165640). Computational studies can elucidate the mechanism of this nucleophilic acyl substitution. The calculations would model the approach of the amine to the carbonyl carbon, the formation of the tetrahedral intermediate, and the subsequent departure of the leaving group.
The energy barriers calculated for these steps provide a quantitative measure of the reaction kinetics. A higher energy barrier corresponds to a slower reaction rate. These theoretical calculations can be used to predict optimal reaction conditions, such as temperature and the choice of catalyst or base.
Understanding Selectivity in Synthetic Pathways
Computational chemistry is particularly valuable for understanding and predicting selectivity in chemical reactions. In the synthesis of this compound, issues of regioselectivity could arise, especially if substituted pyridines are used as starting materials.
For instance, if a dihalopyridine were used as a precursor, computational modeling could predict which halogen is more likely to undergo oxidative addition in a Suzuki-Miyaura coupling. This is achieved by comparing the activation energies for the two possible reaction pathways. The pathway with the lower energy barrier would be the favored one, thus determining the regioselectivity of the reaction.
Hypothetical Regioselectivity in a Dihalopyridine Coupling
| Position of Halogen | Oxidative Addition TS Energy (kcal/mol) | Predicted Major Product |
| 2-position | +14.8 | Coupling at 2-position |
| 6-position | +17.2 |
Note: These are hypothetical values for illustrative purposes.
Furthermore, computational models can explain the role of ligands in controlling selectivity in palladium-catalyzed reactions. By calculating the structures and energies of catalyst-ligand complexes, chemists can understand how the steric and electronic properties of the ligand influence the outcome of the reaction. This predictive power is a significant advantage of using computational approaches in designing synthetic strategies.
Coordination Chemistry and Metal Complexation of N 2,4 Bipyridin 5 Yl Acetamide
N-([2,4'-Bipyridin]-5-yl)acetamide as a Ligand System
The design of this compound as a ligand is centered around the robust chelating ability of the bipyridine unit. Bipyridine and its derivatives are extensively utilized in the synthesis of various valuable compounds, including ligands for catalysts and supramolecular structures. nih.gov The two nitrogen atoms of the pyridine (B92270) rings can coordinate to a metal center, forming a stable five-membered chelate ring. mdpi.com This bidentate coordination is a fundamental principle in the design of ligands for creating stable metal complexes.
The core of this compound's design lies in the 2,4'-bipyridine (B1205877) structure. Bipyridine ligands are well-known for their ability to form stable complexes with a variety of transition metals. nih.govnih.gov The nitrogen atoms in the two pyridine rings act as Lewis bases, donating their lone pair of electrons to a metal cation. This results in the formation of a five-membered ring, a highly stable arrangement in coordination chemistry. mdpi.com The geometry of the bipyridine ligand, with its two nitrogen atoms positioned for chelation, makes it a predictable and reliable building block in the construction of metal-organic frameworks and functional complexes.
The coordination of this compound to a metal center typically occurs in a bidentate fashion through the nitrogen atoms of the two pyridine rings. This mode of coordination is common for bipyridine-type ligands and leads to the formation of stable metallacycles. mdpi.comnih.gov The resulting complexes often exhibit specific geometries, such as octahedral or square planar, depending on the coordination number and the electronic configuration of the metal ion. nih.govnih.gov
The acetamide (B32628) group, -NHC(O)CH₃, attached to the 5-position of one of the pyridine rings, introduces several important features to the ligand. While the primary coordination is expected to occur through the bipyridine nitrogens, the acetamide moiety can influence the electronic properties of the ligand through inductive and resonance effects. This can modulate the basicity of the pyridine nitrogen atoms and, consequently, the strength of the metal-ligand bonds.
Synthesis of this compound Metal Complexes
The synthesis of metal complexes with this compound generally involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The choice of metal, counter-ion, and solvent can significantly impact the stoichiometry, geometry, and even the dimensionality of the resulting coordination compound.
Bipyridine-type ligands readily form complexes with a wide range of transition metals.
Ruthenium(II): Ruthenium(II) complexes with bipyridine ligands are extensively studied for their photophysical and photochemical properties. nih.govrsc.orgnih.gov The synthesis typically involves the reaction of a ruthenium precursor, such as [Ru(bpy)₂Cl₂], with the bipyridine ligand. nih.gov These complexes often exhibit octahedral geometry. nih.gov
Iron(II): Iron(II) can form complexes with bipyridine ligands, often resulting in colored solutions. nih.gov The coordination environment around the Fe(II) ion can vary, but octahedral and square pyramidal geometries have been observed. nih.govrsc.org
Copper(II): Copper(II) complexes with bipyridine ligands are common and can be synthesized by reacting a copper(II) salt with the ligand in a suitable solvent. mdpi.comijcrcps.com The resulting complexes can exhibit various coordination geometries, including square pyramidal and trigonal bipyramidal, often influenced by the steric bulk of the ligand and the nature of the counter-ion. nih.govrsc.org
Zinc(II): Zinc(II), having a d¹⁰ electronic configuration, forms colorless complexes with bipyridine ligands. These complexes often exhibit tetrahedral or octahedral geometries. mdpi.comrsc.orgnih.gov The synthesis is typically straightforward, involving the mixing of a zinc(II) salt and the ligand. mdpi.com
Palladium(II): Palladium(II) complexes with bipyridine ligands often adopt a square-planar geometry. nih.gov These can be synthesized by reacting a palladium(II) precursor, such as [PdCl₂(CH₃CN)₂], with the bipyridine ligand. nih.gov
Table 1: Examples of Metal Complexes with Bipyridine-Type Ligands
| Metal Ion | Typical Geometry | Reference(s) |
| Ru(II) | Octahedral | nih.gov |
| Fe(II) | Octahedral, Square Pyramidal | nih.govrsc.org |
| Cu(II) | Square Pyramidal, Trigonal Bipyramidal | nih.govrsc.org |
| Zn(II) | Tetrahedral, Octahedral | mdpi.comrsc.org |
| Pd(II) | Square Planar | nih.gov |
Stoichiometry and Geometrical Preferences of Formed Complexes
The stoichiometry of the resulting metal complexes, i.e., the metal-to-ligand ratio, is influenced by several factors including the coordination preferences of the metal ion and the steric bulk of the ligand. For bidentate ligands like this compound, common stoichiometries are 1:1, 1:2, and 1:3 (metal:ligand).
1:1 Complexes: A single ligand coordinates to the metal center. Other coordination sites on the metal are typically occupied by solvent molecules or counter-ions.
1:2 Complexes: Two ligands coordinate to the metal, which is common for square planar (e.g., Pd(II)) and tetrahedral (e.g., Zn(II)) geometries.
1:3 Complexes: Three ligands coordinate to the metal, leading to an octahedral geometry, as is often the case with Ru(II) and Fe(II).
The geometrical preference is largely dictated by the electronic configuration of the metal ion and the ligand field stabilization energy. For instance, Pd(II) (d⁸) strongly favors square planar geometry, while Zn(II) (d¹⁰) typically forms tetrahedral or octahedral complexes. nih.govmdpi.com The presence of the acetamide group on the this compound ligand is not expected to be sterically demanding enough to significantly alter these general preferences.
The choice of counter-ion and solvent can have a profound effect on the outcome of the complexation reaction. nih.govub.edunih.gov
Counter-Ions: Anions can be coordinating or non-coordinating. mdpi.com Coordinating anions like halides (Cl⁻, Br⁻) can directly bind to the metal center, influencing the coordination number and geometry of the complex. nih.gov Non-coordinating anions like perchlorate (B79767) (ClO₄⁻) or hexafluorophosphate (B91526) (PF₆⁻) are less likely to bind to the metal and are often used when the goal is to have the primary ligand solely define the coordination sphere. nih.gov The size and shape of the counter-ion can also influence the crystal packing of the resulting complex. mdpi.com
Solvents: The solvent plays a crucial role in dissolving the reactants and can also act as a ligand. ub.edu Coordinating solvents like water, acetonitrile (B52724), or dimethylformamide (DMF) can compete with the primary ligand for coordination sites on the metal ion. nih.govub.edu The polarity of the solvent can also affect the solubility of the reactants and products, thereby influencing the yield and purity of the isolated complex. In some cases, solvent molecules are incorporated into the crystal lattice of the final product. ub.edu
The Coordination Chemistry of this compound: An Uncharted Territory in Metal Complexation
Despite extensive searches of scientific literature and chemical databases, detailed research on the coordination chemistry and metal complexation of the specific compound This compound remains elusive. While the broader families of bipyridine and acetamide ligands are cornerstones of coordination chemistry, with countless studies detailing their synthesis, characterization, and application in various fields, this particular derivative appears to be a largely unexplored molecule in the realm of metal complex chemistry.
The absence of published data makes it impossible to provide a detailed analysis of its metal complexes as per the requested outline. There is no available information regarding the spectroscopic and structural characterization of its metal complexes, nor any data on their electronic and photophysical properties. This includes a lack of studies on:
Advanced Spectroscopic Methods: No published NMR, IR, UV-Vis, or EPR spectra for metal complexes of this compound could be located.
Single Crystal X-ray Diffraction: There are no publicly available crystal structures for any metal complexes involving this ligand. Consequently, analysis of coordination environments and bond lengths cannot be performed.
Electronic and Photophysical Properties: Information on the redox activity, electrochemical behavior, luminescence, and photosensitization properties of its metal complexes is not present in the accessible scientific literature.
While general principles of coordination chemistry can infer potential coordination modes for this compound—likely involving the nitrogen atoms of the bipyridine moiety and potentially the amide group—any specific discussion would be purely speculative without experimental evidence. The unique electronic and steric effects imparted by the acetamide substituent on the 2,4'-bipyridine framework could lead to novel properties in its metal complexes, but this potential is yet to be investigated and documented.
The lack of research on this compound and its metal complexes highlights a gap in the current body of scientific knowledge and presents an opportunity for future research in the field of coordination chemistry.
Catalytic Applications of this compound Metal Complexes (Non-Clinical)
Investigation in Homogeneous and Heterogeneous Catalysis
A comprehensive search of chemical databases and scholarly articles reveals no specific investigations into the use of this compound metal complexes in either homogeneous or heterogeneous catalysis.
The field of catalysis heavily relies on the design and synthesis of ligands that can tune the electronic and steric properties of a metal center, thereby influencing its catalytic activity and selectivity. Bipyridine ligands, in general, are well-regarded for their ability to form stable complexes with a wide range of transition metals, which are often employed in various catalytic transformations. These include, but are not limited to, cross-coupling reactions, polymerization, and oxidation/reduction processes. The introduction of substituents onto the bipyridine framework is a common strategy to modulate the performance of the resulting metal complex.
However, for this compound, there are no specific reports on its coordination to metal ions and the subsequent application of these potential complexes as catalysts in either homogeneous or heterogeneous systems. The acetamide group at the 5-position of one of the pyridine rings could potentially influence the electronic properties of the bipyridine system and offer a secondary coordination site or a point for further functionalization, but these possibilities have not been explored in the context of catalysis according to available literature.
Applications in Electrocatalysis and Photocatalysis
Similarly, there is no available research on the application of this compound metal complexes in the fields of electrocatalysis or photocatalysis.
Bipyridine-based metal complexes, particularly those of ruthenium and iridium, are benchmark systems in photocatalysis, renowned for their favorable photophysical properties, including strong absorption in the visible region and long-lived excited states. These characteristics are crucial for their function as photosensitizers in light-driven chemical reactions. Modifications to the bipyridine ligand are known to significantly impact these properties.
In electrocatalysis, bipyridine complexes are investigated for their ability to mediate electron transfer processes in reactions such as CO2 reduction and water splitting. The redox potentials and stability of the catalytic intermediates are key parameters that can be tuned by ligand design.
Despite the extensive research into functionalized bipyridine ligands for these applications, this compound has not been featured in any published studies concerning its potential role in forming electrocatalytically or photocatalytically active metal complexes. Therefore, no data on its performance, mechanism, or efficiency in these catalytic domains can be provided.
Derivatization and Structure Property Relationships of N 2,4 Bipyridin 5 Yl Acetamide Analogues
Systematic Modification of the Acetamide (B32628) Functionality
The acetamide group of N-([2,4'-Bipyridin]-5-yl)acetamide is a prime target for chemical modification to modulate the compound's properties. N-alkylation, N-acylation, and isosteric replacement of the amide group are common strategies employed to achieve these modifications.
N-Alkylation and N-Acylation Reactions
N-alkylation of the acetamide nitrogen introduces an alkyl group, which can alter the steric and electronic properties of the molecule. This transformation can be achieved using various alkylating agents under basic conditions. derpharmachemica.comresearchgate.netorganic-chemistry.orgnih.govrsc.org The reactivity of the amide nitrogen can be enhanced by using a strong base to form the corresponding amide anion, which then acts as a nucleophile. derpharmachemica.com Microwave-assisted N-alkylation has also been reported as an efficient method for similar secondary amides. derpharmachemica.com
N-acylation involves the introduction of an acyl group to the amide nitrogen, forming an imide. This is typically achieved using acylating agents such as acid chlorides or anhydrides. arkat-usa.orgnih.gov These reactions can significantly impact the electronic nature and hydrogen-bonding capabilities of the original acetamide group.
The introduction of different alkyl and acyl groups can influence the compound's lipophilicity, solubility, and interactions with biological targets. A hypothetical exploration of these modifications is presented in the table below.
| Modification | Reagent Example | Expected Property Changes | Reference |
| N-Methylation | Methyl iodide | Increased lipophilicity, potential for altered binding selectivity due to steric hindrance. | researchgate.net |
| N-Ethylation | Ethyl bromide | Further increase in lipophilicity compared to methylation. | researchgate.net |
| N-Benzylation | Benzyl chloride | Significant increase in steric bulk and lipophilicity, potential for π-stacking interactions. | researchgate.net |
| N-Acetylation | Acetic anhydride (B1165640) | Increased polarity, potential for altered hydrogen bonding capabilities. | arkat-usa.org |
| N-Benzoylation | Benzoyl chloride | Increased steric bulk and introduction of an additional aromatic ring. | arkat-usa.org |
This table presents hypothetical modifications to this compound based on general principles of N-alkylation and N-acylation reactions.
Replacement of the Amide Group with Isosteric Moieties
Bioisosteric replacement of the amide bond is a widely used strategy in medicinal chemistry to enhance metabolic stability, improve pharmacokinetic properties, and explore novel chemical space. frontiersin.orgnih.govnih.govresearchgate.netdrughunter.comnih.govcambridgemedchemconsulting.com The amide group in this compound is susceptible to enzymatic hydrolysis. Replacing it with more stable isosteres can lead to analogues with improved in vivo performance. Common amide isosteres include heterocycles like oxadiazoles, triazoles, and pyridines. frontiersin.orgnih.govcambridgemedchemconsulting.com
Below is a table of potential isosteric replacements for the acetamide group in this compound and their generally observed properties.
| Isosteric Replacement | General Properties | Potential Advantages | Reference |
| 1,2,4-Oxadiazole | Can mimic the planarity and dipole moment of an amide; metabolically stable. | Improved metabolic stability and bioavailability. | frontiersin.orgnih.gov |
| 1,3,4-Oxadiazole | Similar to 1,2,4-oxadiazole, offers a different vector for substituents. | Enhanced metabolic stability. | frontiersin.org |
| 1,2,3-Triazole | Resistant to cleavage by proteases, oxidation, and hydrolysis. | Significant improvement in metabolic stability. | cambridgemedchemconsulting.com |
| Pyridine (B92270) | Can act as a hydrogen bond acceptor. | Improved membrane permeability. | frontiersin.orgcambridgemedchemconsulting.com |
This table illustrates potential isosteric replacements for the acetamide group in this compound based on established principles of bioisosterism.
Functionalization of the Bipyridine Core of this compound
The bipyridine core is a versatile scaffold that allows for the introduction of various substituents to fine-tune the molecule's properties.
Introduction of Substituents at Varying Positions on Pyridine Rings
Modern synthetic methods, such as transition-metal-catalyzed cross-coupling reactions, provide efficient ways to introduce substituents onto the pyridine rings of the bipyridine core. nih.govmdpi.comnih.gov Suzuki and Stille couplings are particularly useful for creating carbon-carbon bonds, allowing for the attachment of aryl, alkyl, and other functional groups. nih.govmdpi.com These reactions typically involve the coupling of a halogenated bipyridine precursor with a suitable boronic acid or organotin reagent. The positions on the pyridine rings that are most amenable to functionalization depend on the specific synthetic route and the directing effects of the existing nitrogen atoms and substituents.
Effects of Electron-Donating and Electron-Withdrawing Groups
Electron-Donating Groups (e.g., -OCH₃, -N(CH₃)₂): These groups increase the electron density on the bipyridine rings, making the nitrogen atoms more basic. This can enhance the molecule's ability to act as a ligand for metal cations.
Electron-Withdrawing Groups (e.g., -CF₃, -NO₂): These groups decrease the electron density on the bipyridine rings, making the nitrogen atoms less basic. This can modulate the strength of metal coordination and alter the molecule's redox potential. frontiersin.orgnih.gov
The following table summarizes the expected effects of substituents on the properties of the bipyridine core.
| Substituent Type | Example | Position on Bipyridine Core | Expected Effect on Electronic Properties | Reference |
| Electron-Donating | -OCH₃ | 4- or 4'-position | Increased electron density, increased basicity of pyridine nitrogens. | sciencepublishinggroup.comnih.gov |
| Electron-Donating | -N(CH₃)₂ | 4- or 4'-position | Strong increase in electron density and basicity. | frontiersin.orgnih.gov |
| Electron-Withdrawing | -Cl | Any position | Decreased electron density, decreased basicity. | sciencepublishinggroup.com |
| Electron-Withdrawing | -CF₃ | Any position | Strong decrease in electron density and basicity. | frontiersin.orgnih.gov |
| Electron-Withdrawing | -NO₂ | Any position | Very strong decrease in electron density and basicity. | sciencepublishinggroup.com |
This table outlines the generally expected electronic effects of various substituents on a bipyridine scaffold, which can be applied to this compound.
Synthesis of Hybrid Scaffolds Incorporating this compound
Hybrid molecules, which combine two or more distinct pharmacophores, are a growing area of interest in drug discovery. The this compound scaffold can be incorporated into such hybrid structures to create novel compounds with potentially synergistic or multi-target activities.
The synthesis of these hybrid scaffolds can be achieved by forming a covalent linkage between this compound, or a suitable derivative, and another molecular entity. For example, if a derivative of this compound contains a reactive handle, such as a carboxylic acid or an amino group, it can be coupled with another molecule using standard amide or ester bond formation reactions.
Recent studies have shown the synthesis of hybrid molecules by linking bipyridine units to other functional moieties. researchgate.net For instance, a tris(bipyridyl) ligand has been synthesized and shown to have potent cytotoxicity against cancer cell lines. nih.gov This suggests that creating hybrid structures based on the this compound core could lead to compounds with interesting biological profiles. The design of such hybrids would depend on the desired properties and the intended application.
Advanced Research Techniques and Methodologies Applied to N 2,4 Bipyridin 5 Yl Acetamide
High-Throughput Synthesis and Screening Approaches for N-([2,4'-Bipyridin]-5-yl)acetamide Analogues
High-throughput synthesis (HTS) has revolutionized the drug discovery process by enabling the rapid generation of large libraries of compounds for biological screening. For a scaffold like this compound, HTS allows for the systematic exploration of the chemical space around the core structure. This is typically achieved by varying the substituents on either of the pyridine (B92270) rings or by modifying the acetamide (B32628) group.
The generation of an analogue library of this compound would likely involve parallel synthesis techniques. A common approach would be to utilize a multi-well plate format where a common precursor, such as 5-amino-2,4'-bipyridine, is reacted with a diverse set of acylating agents in each well. This would generate a library of N-acylated bipyridine derivatives. Conversely, variations on the bipyridine core could be achieved by coupling different boronic acids or esters with a functionalized aminopyridine precursor in a Suzuki coupling reaction, a widely used method for the synthesis of bipyridine derivatives. mdpi.com
The screening of these libraries against biological targets can then be performed in a high-throughput manner, allowing for the rapid identification of structure-activity relationships (SAR). For instance, a library of this compound analogues could be screened for their potential as kinase inhibitors or as ligands for metal-based catalysts.
Table 1: Representative High-Throughput Synthesis Approach for this compound Analogues
| Step | Description | Reactants | Conditions |
| 1 | Suzuki Coupling | 5-Amino-2-bromopyridine, various pyridine-4-boronic acids | Pd catalyst, base, solvent (e.g., DMF), heat |
| 2 | Acylation | Resulting 5-amino-2,4'-bipyridines, diverse acyl chlorides or carboxylic acids | Coupling agent (for carboxylic acids), base, solvent (e.g., DCM) |
| 3 | Work-up & Purification | Parallel extraction and purification (e.g., automated chromatography) | Standard organic work-up procedures |
| 4 | Screening | Biological or functional assays | Target-specific conditions |
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous flow processing, offers significant advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. nih.gov The synthesis of this compound and its intermediates can be significantly optimized using flow chemistry.
A potential flow synthesis setup could involve the continuous pumping of a solution of a 5-halopyridin-2-amine and a pyridineboronic acid through a heated packed-bed reactor containing a solid-supported palladium catalyst to facilitate a continuous Suzuki coupling. The resulting product stream containing 5-amino-2,4'-bipyridine could then be directly mixed with a stream of an acylating agent in a second reactor module to form the final this compound product. The use of a Brønsted acid catalyst in a flow reactor has been shown to facilitate one-step pyridine synthesis, a principle that could be adapted for the synthesis of substituted pyridines. nih.govtechnologynetworks.com The ability to precisely control reaction parameters such as temperature, pressure, and residence time in a flow reactor can lead to higher yields and purities. nih.gov
Table 2: Comparison of Batch vs. Flow Synthesis for a Key Bipyridine Formation Step
| Parameter | Batch Synthesis | Flow Chemistry |
| Reaction Time | Hours to days | Minutes to hours |
| Heat Transfer | Limited by vessel surface area | Excellent, high surface-to-volume ratio |
| Mixing | Often inefficient | Highly efficient micromixing |
| Safety | Handling of large quantities of hazardous materials | Small reaction volumes at any given time |
| Scalability | Difficult, requires re-optimization | Straightforward by "numbering-up" or longer run times |
Solid-Phase Organic Synthesis Strategies for this compound Derivatives
Solid-phase organic synthesis (SPOS) is a powerful technique for the preparation of compound libraries, as it simplifies the purification process by allowing for the easy removal of excess reagents and by-products through simple filtration and washing steps. The synthesis of this compound derivatives on a solid support would typically involve anchoring a suitable building block to a polymer resin.
For example, a 5-amino-2-halopyridine could be attached to a resin via a suitable linker. This resin-bound intermediate could then be subjected to a Suzuki coupling with a variety of pyridineboronic acids. Subsequent acylation of the amino group followed by cleavage from the resin would yield a library of this compound derivatives. This approach is particularly advantageous for creating diverse libraries for screening purposes. researchgate.net The synthesis of highly functionalized 2,2'-bipyridines on solid phase has been successfully demonstrated, providing a proof-of-concept for applying this methodology to 2,4'-bipyridine (B1205877) systems. acs.org
Microfluidic Reactor Applications in Reaction Optimization
Microfluidic reactors, often referred to as "lab-on-a-chip" devices, provide an exceptional level of control over reaction conditions due to their small dimensions and high surface-area-to-volume ratios. These reactors are ideal for the rapid optimization of reaction parameters for the synthesis of compounds like this compound.
By varying the flow rates of reactant solutions, temperature, and catalyst concentrations within a microfluidic device, a large number of experimental conditions can be screened in a short amount of time with minimal consumption of reagents. For instance, the optimization of the Suzuki coupling to form the 2,4'-bipyridine core could be efficiently performed in a microfluidic reactor. The synthesis of a borylated bipyridine has been successfully achieved using a flow microreactor, highlighting the potential of this technology for the synthesis of functionalized bipyridine building blocks. nih.gov
Automation and Robotics in Chemical Synthesis and Characterization
The integration of automation and robotics into the chemical synthesis workflow can dramatically accelerate the discovery and development of new molecules. Automated synthesis platforms can perform multi-step reactions, purifications, and analyses with minimal human intervention. researchgate.net
In the context of this compound, a robotic system could be programmed to execute a series of reactions to generate a library of analogues. This would involve the automated dispensing of starting materials, transfer of reaction mixtures between different modules for heating, cooling, and purification, and finally, the characterization of the products using integrated analytical techniques such as LC-MS and NMR. The creation of diverse heterocycle libraries using programmed synthesis on solid supports is a testament to the power of automation in modern drug discovery. researchgate.net Such automated systems not only increase throughput but also enhance reproducibility and allow researchers to focus on experimental design and data analysis.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
